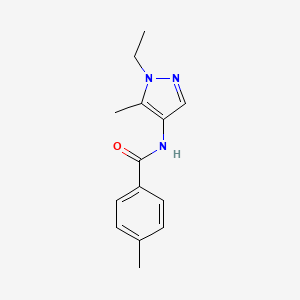
N-(1-adamantylmethyl)-1-methyl-1H-pyrazole-4-sulfonamide
Overview
Description
N-(1-adamantylmethyl)-1-methyl-1H-pyrazole-4-sulfonamide, also known as A-769662, is a small molecule activator of AMP-activated protein kinase (AMPK). AMPK is a key regulator of cellular energy homeostasis and is activated in response to low energy levels. A-769662 has gained attention as a potential therapeutic agent for the treatment of metabolic disorders such as diabetes and obesity.
Mechanism of Action
N-(1-adamantylmethyl)-1-methyl-1H-pyrazole-4-sulfonamide activates AMPK by binding to the allosteric site of the enzyme. This leads to conformational changes in the enzyme, resulting in increased activity. AMPK activation leads to increased glucose uptake, fatty acid oxidation, and mitochondrial biogenesis, which are all important for maintaining cellular energy homeostasis.
Biochemical and Physiological Effects:
N-(1-adamantylmethyl)-1-methyl-1H-pyrazole-4-sulfonamide has been shown to have a range of biochemical and physiological effects. It has been found to increase glucose uptake and insulin sensitivity in skeletal muscle cells, which is important for the treatment of diabetes. Additionally, N-(1-adamantylmethyl)-1-methyl-1H-pyrazole-4-sulfonamide has been found to reduce inflammation and oxidative stress, which are both implicated in the development of metabolic disorders.
Advantages and Limitations for Lab Experiments
One of the main advantages of using N-(1-adamantylmethyl)-1-methyl-1H-pyrazole-4-sulfonamide in lab experiments is its ability to selectively activate AMPK. This allows researchers to study the effects of AMPK activation on cellular and physiological processes. However, the synthesis of N-(1-adamantylmethyl)-1-methyl-1H-pyrazole-4-sulfonamide is challenging and expensive, which limits its use in large-scale experiments.
Future Directions
There are several future directions for the study of N-(1-adamantylmethyl)-1-methyl-1H-pyrazole-4-sulfonamide. One area of research is the development of more efficient and cost-effective synthesis methods for N-(1-adamantylmethyl)-1-methyl-1H-pyrazole-4-sulfonamide. Additionally, further studies are needed to determine the long-term effects of N-(1-adamantylmethyl)-1-methyl-1H-pyrazole-4-sulfonamide on metabolic function and overall health. Lastly, N-(1-adamantylmethyl)-1-methyl-1H-pyrazole-4-sulfonamide may have potential applications in the treatment of other diseases such as cancer and neurodegenerative disorders, which warrants further investigation.
In conclusion, N-(1-adamantylmethyl)-1-methyl-1H-pyrazole-4-sulfonamide is a small molecule activator of AMPK with potential therapeutic applications in metabolic disorders. Its mechanism of action involves the activation of AMPK, leading to increased glucose uptake and fatty acid oxidation. While N-(1-adamantylmethyl)-1-methyl-1H-pyrazole-4-sulfonamide has shown promise in preclinical studies, further research is needed to fully understand its potential as a therapeutic agent.
Scientific Research Applications
N-(1-adamantylmethyl)-1-methyl-1H-pyrazole-4-sulfonamide has been extensively studied for its potential therapeutic applications in metabolic disorders. It has been shown to improve glucose uptake and insulin sensitivity in animal models of diabetes and obesity. Additionally, N-(1-adamantylmethyl)-1-methyl-1H-pyrazole-4-sulfonamide has been found to reduce weight gain and improve lipid metabolism in animal studies.
properties
IUPAC Name |
N-(1-adamantylmethyl)-1-methylpyrazole-4-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23N3O2S/c1-18-9-14(8-16-18)21(19,20)17-10-15-5-11-2-12(6-15)4-13(3-11)7-15/h8-9,11-13,17H,2-7,10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQBKUUVPPCGOGG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)S(=O)(=O)NCC23CC4CC(C2)CC(C4)C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[1-(4-chlorobenzyl)-1H-pyrazol-4-yl]-3-nitrobenzenesulfonamide](/img/structure/B4366502.png)
![N-[1-(2-chloro-4-fluorobenzyl)-1H-1,2,4-triazol-3-yl]-4-methylbenzenesulfonamide](/img/structure/B4366505.png)
![N-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)methyl]-3-nitrobenzenesulfonamide](/img/structure/B4366513.png)
![2-methyl-3-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-N-(2,2,6,6-tetramethyl-4-piperidinyl)propanamide](/img/structure/B4366519.png)
![6-methyl-1-{2-methyl-3-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propanoyl}-1,2,3,4-tetrahydroquinoline](/img/structure/B4366523.png)
![1-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{[4-(2-furyl)-2-pyrimidinyl]thio}ethanone](/img/structure/B4366528.png)
![2-(4-bromo-3-methyl-1H-pyrazol-1-yl)-N-[1-methyl-5-(1-piperidinylcarbonyl)-1H-pyrazol-4-yl]propanamide](/img/structure/B4366534.png)
![2-{[4-(4-fluorophenyl)-2-pyrimidinyl]thio}-N-(3-nitrophenyl)acetamide](/img/structure/B4366554.png)
![N-[4-(difluoromethoxy)-3-ethoxyphenyl]-2-{[4-(4-fluorophenyl)-2-pyrimidinyl]thio}acetamide](/img/structure/B4366565.png)
![1-(2-chloro-4-fluorobenzyl)-4-[(1-methyl-1H-pyrazol-4-yl)sulfonyl]piperazine](/img/structure/B4366569.png)
![1-(4-chlorobenzyl)-4-[(1-methyl-1H-pyrazol-4-yl)sulfonyl]piperazine](/img/structure/B4366574.png)
![6-(difluoromethyl)-3-[(4-methylbenzoyl)amino]-4-phenylthieno[2,3-b]pyridine-2-carboxamide](/img/structure/B4366589.png)

![N,4-dimethyl-N-[(1-methyl-1H-pyrazol-3-yl)methyl]benzamide](/img/structure/B4366605.png)